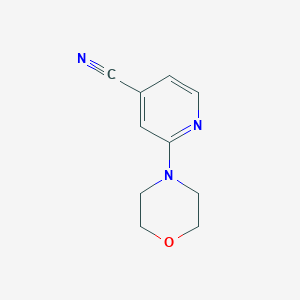

2-Morpholinoisonicotinonitrile

概要

説明

2-Morpholinoisonicotinonitrile is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.22 . It is used in research and development .

Synthesis Analysis

The synthesis of morpholines, which includes this compound, has seen significant advancements. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis process often involves coupling, cyclization, and reduction reactions .Molecular Structure Analysis

The molecular structure of this compound consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dry place at room temperature .科学的研究の応用

Morpholino Oligos and Gene Function Morpholino oligonucleotides have been explored for their ability to inhibit gene function across various model organisms. This approach offers a relatively simple and rapid method to study gene function, highlighting the utility of morpholinos in genetic research. The research supports their use in understanding maternal and zygotic gene functions across a wide range of species, showcasing the broad applicability of morpholinos in developmental biology Heasman, 2002.

Chemical and Pharmacological Interest Morpholine derivatives, including those similar to 2-Morpholinoisonicotinonitrile, have been identified for their broad spectrum of pharmacological activities. This review highlights the significance of morpholine and its derivatives in the development of drugs with diverse pharmacological actions. The exploration of morpholine-based compounds is seen as a promising area for future drug design and discovery Asif & Imran, 2019.

Synthetic Approaches and Applications Recent studies on the synthesis and pharmaceutical applications of morpholine derivatives have demonstrated their wide-ranging utility in medicinal chemistry. The advancements in the methods for synthesizing piperazine and morpholine analogues have opened new avenues for their use in therapeutic applications. This review underscores the evolving landscape of morpholine research, with a focus on its potent pharmacophoric activities Mohammed et al., 2015.

Biomedical Applications of Phosphorus-containing Polymers Research into phosphorus-containing organic materials, including those related to morpholine structures, has shown promise in biomedical applications. The biocompatibility and hemocompatibility of these materials make them suitable for use in dentistry, regenerative medicine, and drug delivery. The focus on morpholino-based polymers highlights the potential of these materials in creating biomimetic structures for medical use Monge et al., 2011.

Safety and Hazards

特性

IUPAC Name |

2-morpholin-4-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBSABVDSSVALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562496 | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127680-91-5 | |

| Record name | 2-(4-Morpholinyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127680-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)

![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)

![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)